molecular formula C13H17NO3 B14738327 Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate CAS No. 6315-45-3

Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate

Cat. No.: B14738327
CAS No.: 6315-45-3
M. Wt: 235.28 g/mol
InChI Key: SRLMKPARLJBBBB-UHFFFAOYSA-N
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Description

Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a 3,4-dimethylphenyl group, and an amino group attached to a 3-oxopropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 3,4-dimethylaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is heated to boiling, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate can be compared with similar compounds such as:

    Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-oxopentanoate: Similar structure but with an additional carbon in the backbone.

    Ethyl 3-amino-4-(3,4-dimethylphenyl)-3-oxobutanoate: Similar structure but with a different position of the amino group.

These compounds share similar chemical properties but may differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

6315-45-3

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 3-(3,4-dimethylanilino)-3-oxopropanoate

InChI

InChI=1S/C13H17NO3/c1-4-17-13(16)8-12(15)14-11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3,(H,14,15)

InChI Key

SRLMKPARLJBBBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)NC1=CC(=C(C=C1)C)C

Origin of Product

United States

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